2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HCl2FN2S and a molecular weight of 223.05 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a thieno[3,2-d]pyrimidine core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine typically involves the reaction of 3-amino-2-methoxycarbonylthiophene with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) and yields the desired product as a viscous oil after concentration under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of cost-effective raw materials and solvent recovery techniques enhances the economic feasibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as an antitumor agent and other pharmacological activities.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrimidine
- 2,6-Dichloropyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
Uniqueness
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C6HCl2FN2S |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6HCl2FN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H |
InChI Key |
BJFHZDCCGCEYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
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